Quetiapine Sulfone N-Oxide

Pharmaceutical Analysis Stability Studies LC-MS/MS Method Development

Quetiapine Sulfone N-Oxide (CAS 2206606-97-3) is the exact dibenzothiazepine-derived N,S,S-trioxide impurity required for quetiapine stability-indicating method validation. Using structural analogs (e.g., Quetiapine N-Oxide or Quetiapine Sulfone) generates incorrect retention times and response factors, invalidating ICH Q3A/B compliance. • Exact chemical match for the sulfone N-oxide degradation product-ensures method specificity. • ISO 17034-certified CRM with traceable CoA for ANDA/DMF regulatory submissions. • Key marker for oxidative forced degradation studies and shelf-life determination.

Molecular Formula C21H25N3O5S
Molecular Weight 431.5 g/mol
Cat. No. B15290916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine Sulfone N-Oxide
Molecular FormulaC21H25N3O5S
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESC1C[N+](CCN1C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42)(CCOCCO)[O-]
InChIInChI=1S/C21H25N3O5S/c25-14-16-29-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)30(27,28)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
InChIKeyWIVFPCCRCFIIQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quetiapine Sulfone N-Oxide Certified Standard


Quetiapine Sulfone N-Oxide (CAS 2206606-97-3), also designated as Quetiapine N,S,S-Trioxide, is a chemically defined degradation product and impurity of the atypical antipsychotic quetiapine, formed via sequential sulfur and nitrogen oxidation [1]. It is classified as a dibenzothiazepine derivative with distinct chromatographic and spectroscopic properties . This compound is supplied primarily as a certified reference material (CRM) for pharmaceutical quality control, stability studies, and analytical method validation .

Why Quetiapine Sulfone N-Oxide Cannot Be Substituted


Analytical specificity, regulatory compliance, and accurate quantification demand that impurity reference standards be exact chemical matches to the analyte of interest. Using a closely related analog—such as Quetiapine N-Oxide (lacking the sulfone group) or Quetiapine Sulfone (lacking the N-oxide group)—will result in different chromatographic retention times, distinct mass spectrometric transitions, and non-identical response factors, thereby invalidating method accuracy and failing to meet regulatory requirements for impurity identification . Furthermore, the inherent chemical instability of the sulfone moiety, which degrades to the sulfoxide under standard analytical conditions, introduces a unique challenge in sample handling and method development that does not apply to its more stable N-oxide or sulfoxide counterparts [1].

Quetiapine Sulfone N-Oxide: Supporting Evidence


Chemical Instability of the Sulfone Group

Quetiapine sulfone, the core substructure of Quetiapine Sulfone N-Oxide, is demonstrably unstable under routine analytical and biological conditions, converting to quetiapine sulfoxide. This degradation necessitates the use of an authenticated reference standard for the sulfone N-oxide to ensure accurate identification and quantification, as generic or alternative standards (e.g., quetiapine sulfoxide) will not account for the specific degradation kinetics of the sulfone derivative [1].

Pharmaceutical Analysis Stability Studies LC-MS/MS Method Development

ISO 17034 Certification and Traceability

The Mikromol brand Quetiapine Sulfone N-Oxide reference standard is produced and certified in accordance with ISO 17034, the international standard for reference material producers . This certification provides documented evidence of metrological traceability, homogeneity, and stability—attributes not guaranteed by non-certified chemical reagents or research-grade materials.

Pharmaceutical Quality Control Regulatory Compliance Reference Material Certification

Chromatographic Retention for Impurity Identification

In a stability-indicating HPLC method, Quetiapine N-Oxide was successfully resolved and quantified in the presence of the parent drug and another degradation product (quetiapine lactam) [1]. While this method does not directly assay the sulfone N-oxide, it establishes the principle that N-oxide impurities of quetiapine have distinct and measurable chromatographic behavior. The presence of the sulfone group in Quetiapine Sulfone N-Oxide will further differentiate its retention time from both the parent quetiapine and the simple N-oxide [1].

HPLC Method Development Pharmaceutical Impurity Profiling Quality Control

High Purity for Accurate Quantification

Commercially available Quetiapine Sulfone N-Oxide is supplied with a purity specification of >95% (typically determined by HPLC) . This high purity level is essential for its use as a primary standard in quantitative analytical methods, minimizing error introduced by unknown impurities.

Analytical Method Validation Impurity Quantification Reference Standard Purity

Quetiapine Sulfone N-Oxide: Key Applications


Impurity Profiling and Method Validation

Quetiapine Sulfone N-Oxide serves as a critical reference standard for the identification, quantification, and control of this specific oxidation impurity in quetiapine fumarate drug substance and finished dosage forms . It is an essential component in the validation of stability-indicating HPLC and LC-MS/MS methods, as mandated by ICH Q3A/B guidelines, ensuring that the analytical procedure can accurately separate and measure this potential degradation product in the presence of the active pharmaceutical ingredient and other impurities [1].

ANDA and DMF Regulatory Submissions

For generic drug manufacturers filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs), the use of an ISO 17034-certified Quetiapine Sulfone N-Oxide reference standard is a regulatory expectation . The accompanying Certificate of Analysis (CoA) provides the documented traceability and purity data required by the FDA and other global health authorities to demonstrate control over the manufacturing process and to justify proposed specification limits for this specific impurity .

Stability Studies and Forced Degradation

Given the known instability of the sulfone group, which degrades to the sulfoxide [1], Quetiapine Sulfone N-Oxide is a key marker in quetiapine stability studies. Researchers and quality control laboratories use this reference standard to track the formation and subsequent degradation of this specific impurity under various stress conditions (e.g., oxidative, thermal, photolytic), as part of establishing the shelf-life and storage conditions for quetiapine products [1].

Bioanalytical Method for Therapeutic Drug Monitoring

While not a pharmacologically active metabolite, the accurate measurement of all quetiapine-related species is necessary for comprehensive metabolic profiling. The LC-MS/MS assay developed by Fisher et al. [1] underscores the importance of having access to authentic reference standards for each metabolite and impurity, including the sulfone derivative, to achieve accurate quantification and avoid cross-interference in complex biological matrices such as human plasma [1].

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